
Majucin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Majucin is a sesquiterpene derived from Illicium sp. that possess complex caged chemical architecture and remarkable neurotrophic activities with potential activity against neurodegenerative diseases.
科学研究应用
Chemical Synthesis and Characterization
Majucin was first isolated in 1988 and is characterized by its complex polycyclic structure, which includes multiple stereocenters and functional groups. Recent advancements in synthetic chemistry have enabled the production of this compound and its derivatives through various methodologies. Notably, the first total synthesis of this compound was achieved through a series of oxidation reactions starting from the terpene (+)-cedrol, demonstrating the compound's intricate synthetic pathway .
Table 1: Synthetic Pathways for this compound
Neurotrophic Activity
This compound and its derivatives have been identified as potent neurotrophic agents, which are crucial for the development and maintenance of neurons. Research indicates that this compound can enhance neuronal survival and promote axonal growth, making it a candidate for treating neurodegenerative diseases .
Case Study: Neurotrophic Effects of this compound
A study evaluated the neurotrophic activity of this compound in vitro, where it was shown to stimulate neurite outgrowth in cultured neurons. The mechanism involves the activation of neurotrophin signaling pathways, which are vital for neuronal health .
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored, particularly in extracts from Illicium verum. These extracts have demonstrated significant activity against antibiotic-resistant pathogens, suggesting that this compound could be developed into novel antimicrobial agents .
Table 2: Antimicrobial Activity of Illicium Extracts
Pathogen | Minimum Inhibitory Concentration (mg/mL) | Reference |
---|---|---|
Methicillin-resistant Staphylococcus aureus | 0.15 | |
Pseudomonas aeruginosa | 0.11 | |
Acinetobacter baumannii | 0.70 |
Pharmacological Applications
This compound's pharmacological properties extend beyond neurotrophic and antimicrobial activities. It has been linked to various therapeutic effects, including antioxidant and analgesic properties, making it a versatile compound in traditional medicine .
Case Study: Analgesic Effects
Research on the analgesic properties of Illicium verum extracts containing this compound revealed a significant reduction in pain sensitivity in animal models, indicating potential applications in pain management therapies .
化学反应分析
Riley Oxidation for C-12 Methyl Functionalization
A pivotal quadruple oxidation at the C-12 methyl group (α to ketone 13 ) was achieved using SeO₂ (2.5 equiv) under anhydrous conditions (4 Å MS, 140°C), yielding keto ester 13 in 45% yield .
Mechanistic Insight :
-
Sequential allylic oxidation → α,β-unsaturated ketone → epoxidation → lactone formation.
Fe-Catalyzed C-4 Methine Oxidation
Iron-mediated oxidation (Fe(acac)₃, PhI(OAc)₂, CH₃CN) selectively hydroxylated the C-4 methine position, forming a key γ-lactone intermediate .
Directed Reduction of α-Ketol
Treatment of α-ketol 14 with Me₄NBH(OAc)₃ in AcOH/THF provided tetracyclic diol 15 in 76% yield (single diastereomer) .
Ruthenium-Catalyzed Transfer Hydrogenation
Ru₂(PEt₃)₆(OTf)₃ with i-PrOH reduced enone 17 to diastereomer 18 (75% yield), a precursor to (−)-majucin .
Dihydroxylation with OsO₄·TMEDA
(−)-Majucin (1 ) was obtained via OsO₄·TMEDA-mediated dihydroxylation of 18 , achieving 61% yield .
Intramolecular Etherification to Jiadifenoxolane A
Mesylation (MsCl, pyridine) followed by heating induced etherification, converting (−)-majucin to (−)-jiadifenoxolane A (2 ) in 92% yield .
Key Reaction Conditions and Yields
Challenges in Functional Group Differentiation
Efforts to methylate C-10 and C-1 positions in intermediate 36 revealed competing reactivity:
-
C-10 monomethylation dominated under standard conditions (LDA/MeI) .
-
Excess LDA/MeI/HMPA led to C-10/C-1 dimethylation (product 38 ) .
Neurotrophic Activity Correlation
Structural modifications (e.g., C-10 substitution) significantly enhanced nerve growth factor (NGF) potentiation in PC-12 cells, while hemiketal moieties showed reduced impact .
This synthesis underscores the power of bioinspired oxidative strategies to access highly oxidized terpenoids, while late-stage functionalizations highlight the compound’s potential as a neurotrophic scaffold .
常见问题
Basic Research Questions
Q. What experimental methodologies are recommended for isolating and purifying Majucin from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or preparative HPLC. Polar solvents are preferred due to this compound’s solubility profile. Post-isolation, purity validation via NMR (¹H, ¹³C) and HPLC-MS is critical. For reproducibility, document solvent ratios, column parameters (e.g., silica gel particle size), and elution gradients .
Q. How should researchers validate the structural characterization of this compound?
- Methodological Answer : Combine spectroscopic methods:
- 1D/2D NMR to confirm stereochemistry and connectivity.
- HR-MS for molecular formula verification.
- X-ray crystallography (if crystalline) for absolute configuration.
Cross-reference data with published spectra in databases like SciFinder or Reaxys, ensuring consistency with known sesquiterpene frameworks .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments. Normalize data to solvent-only controls to account for background interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer : Conduct a meta-analysis of existing studies, focusing on variables such as:
- Dosage ranges (e.g., IC₅₀ disparities due to cell line sensitivity).
- Assay conditions (e.g., serum concentration affecting proliferation rates).
- Compound purity (e.g., impurities in early studies skewing results).
Use statistical tools (ANOVA with post-hoc tests) to identify outliers and validate findings via orthogonal assays (e.g., Western blotting for protein targets) .
Q. What strategies optimize the synthetic route for this compound analogues with enhanced bioactivity?
- Methodological Answer :
- Retrosynthetic analysis : Prioritize key intermediates (e.g., bicyclic sesquiterpene core).
- Stereochemical control : Use asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries.
- Structure-activity relationship (SAR) : Modify substituents (e.g., hydroxyl groups) and evaluate via docking studies (e.g., AutoDock Vina) against target proteins.
Validate synthetic yields and purity at each step via GC-MS or LC-MS .
Q. How should researchers design studies to investigate this compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Omics approaches : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify pathways.
- Kinetic studies : Time-resolved assays to monitor target engagement (e.g., SPR for binding affinity).
- In vivo models : Use transgenic organisms (e.g., zebrafish for neuroactivity) with dose-response profiling.
Address confounding variables (e.g., metabolism in vivo) via stable isotope tracing .
Q. Methodological and Reproducibility Considerations
Q. What protocols ensure experimental reproducibility in this compound research?
- Methodological Answer :
- Detailed documentation : Report solvent batches, equipment calibration, and ambient conditions (e.g., humidity for hygroscopic compounds).
- Reference standards : Use commercially available this compound (e.g., Sigma-Aldrich) for assay validation.
- Open data : Share raw spectra and chromatograms in supplementary materials, adhering to FAIR principles .
Q. How can researchers address limitations in this compound’s bioavailability during preclinical studies?
- Methodological Answer :
- Formulation strategies : Use liposomal encapsulation or PEGylation to enhance solubility.
- Pharmacokinetic (PK) profiling : Measure plasma half-life via LC-MS/MS and compare with in vitro activity.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .
Q. Data Analysis and Reporting
Q. What statistical frameworks are appropriate for analyzing contradictory results in this compound’s neuroprotective effects?
- Methodological Answer : Apply mixed-effects models to account for inter-study variability. Use sensitivity analyses to test robustness (e.g., leave-one-out cross-validation). Report effect sizes (Cohen’s d) and confidence intervals to quantify uncertainty .
Q. How should researchers present conflicting data on this compound’s cytotoxicity across different cancer cell lines?
- Methodological Answer : Create a comparative table highlighting variables:
Cell Line | IC₅₀ (μM) | Assay Type | Serum % | Reference |
---|---|---|---|---|
HeLa | 12.3 | MTT | 10% | |
A549 | 45.6 | SRB | 5% | |
Discuss potential confounders (e.g., serum concentration affecting proliferation) and propose standardized protocols . |
属性
CAS 编号 |
114687-97-7 |
---|---|
分子式 |
C15H20O8 |
分子量 |
328.31 g/mol |
IUPAC 名称 |
(1S,2R,4R,5R,6S,10R,11R,14R)-4,5,10,14-tetrahydroxy-2,6-dimethyl-8,12-dioxatetracyclo[9.3.1.01,5.06,10]pentadecane-9,13-dione |
InChI |
InChI=1S/C15H20O8/c1-6-3-7(16)15(21)12(2)5-22-11(19)14(12,20)8-4-13(6,15)9(17)10(18)23-8/h6-9,16-17,20-21H,3-5H2,1-2H3/t6-,7-,8-,9+,12-,13+,14-,15+/m1/s1 |
InChI 键 |
VXDVFPLMCHUTNP-KXGILDKWSA-N |
SMILES |
CC1CC(C2(C13CC(C4(C2(COC4=O)C)O)OC(=O)C3O)O)O |
手性 SMILES |
C[C@@H]1C[C@H]([C@]2([C@@]13C[C@H]([C@@]4([C@]2(COC4=O)C)O)OC(=O)[C@@H]3O)O)O |
规范 SMILES |
CC1CC(C2(C13CC(C4(C2(COC4=O)C)O)OC(=O)C3O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Majucin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。